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Compound of Interest

Compound Name: Chlorodimethylvinylsilane

Cat. No.: B155262 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Chlorodimethylvinylsilane (CDV-Si), a versatile organosilicon compound, serves as a critical

building block in the synthesis of a wide array of silicon-containing molecules. Its dual

functionality, featuring a reactive vinyl group and a hydrolyzable chloro group, makes it an

invaluable precursor for the production of specialized polymers, silaheterocycles, and

advanced materials with applications in pharmaceuticals and drug delivery systems. This

technical guide provides a comprehensive overview of the primary synthetic routes to high-

purity chlorodimethylvinylsilane, detailing experimental protocols, purification techniques,

and analytical methods for quality control.

Synthesis of Chlorodimethylvinylsilane
The two predominant industrial and laboratory-scale methods for the synthesis of

chlorodimethylvinylsilane are the Grignard reaction and the direct hydrosilylation process.

Each method offers distinct advantages and challenges in terms of reagent availability, reaction

conditions, and yield.

Grignard Reaction Synthesis
The Grignard reaction is a robust and widely utilized method for forming silicon-carbon bonds.

In this approach, a vinyl Grignard reagent, typically vinylmagnesium bromide or chloride, is

reacted with dimethyldichlorosilane.
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Reaction Scheme:

(CH₃)₂SiCl₂ + CH₂=CHMgBr → (CH₃)₂Si(CH=CH₂)Cl + MgBrCl

A critical aspect of this synthesis is controlling the stoichiometry to favor the monosubstituted

product, as the formation of the disubstituted by-product, dimethyldivinylsilane, can occur. The

use of a catalyst, such as antimony trichloride (SbCl₃), has been shown to significantly improve

the yield of the desired product.[1]

Experimental Protocol: Grignard Synthesis

Materials:

Dimethyldichlorosilane ((CH₃)₂SiCl₂)

Vinyl bromide or vinyl chloride

Magnesium turnings

Anhydrous tetrahydrofuran (THF)

Iodine (for initiation)

Antimony trichloride (SbCl₃) (optional catalyst)

Anhydrous diethyl ether

Saturated aqueous ammonium chloride (NH₄Cl) solution

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Apparatus:

A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser

with a drying tube, and a pressure-equalizing dropping funnel.

The entire apparatus must be flame-dried and maintained under an inert atmosphere (e.g.,

nitrogen or argon).
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Procedure:

Preparation of Vinyl Grignard Reagent:

In the reaction flask, combine magnesium turnings and a crystal of iodine under an inert

atmosphere.

Add a small portion of anhydrous THF.

Slowly add a solution of vinyl bromide or vinyl chloride in anhydrous THF from the

dropping funnel to initiate the Grignard reaction. The disappearance of the iodine color

and gentle reflux indicates the start of the reaction.

Continue the dropwise addition of the vinyl halide solution, maintaining a gentle reflux.

After the addition is complete, continue to stir the mixture at room temperature for an

additional 1-2 hours to ensure complete formation of the Grignard reagent.

Reaction with Dimethyldichlorosilane:

Cool the freshly prepared vinylmagnesium halide solution to 0-5 °C in an ice bath.

If using a catalyst, add a catalytic amount of antimony trichloride.

Slowly add dimethyldichlorosilane, either neat or dissolved in anhydrous THF, to the stirred

Grignard reagent via the dropping funnel. Maintain the temperature below 10 °C

throughout the addition to control the exothermic reaction.

Reaction Work-up:

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 2-4 hours.

Cool the mixture in an ice bath and quench the reaction by the slow, dropwise addition of a

saturated aqueous solution of ammonium chloride.

Separate the organic layer. Extract the aqueous layer with two portions of anhydrous

diethyl ether.
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Combine the organic layers and wash with brine (saturated NaCl solution).

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

Filter to remove the drying agent.

Purification:

The crude product is purified by fractional distillation.

Quantitative Data for Grignard Synthesis

Parameter Value Reference

Reactants

Dimethyldichlorosilane 1.0 molar equivalent [1]

Vinylmagnesium Halide 1.05 - 1.20 molar equivalents [1]

Catalyst (Optional)

Antimony Trichloride
1-5% by mass of

dimethyldichlorosilane
[1]

Solvent Anhydrous Tetrahydrofuran [1]

Reaction Temperature 20-40 °C [1]

Reaction Time 4-6 hours [1]

Yield >80% (with catalyst) [1]

Hydrosilylation Synthesis
Hydrosilylation involves the addition of a silicon-hydride bond across an unsaturated bond,

such as an alkyne. For the synthesis of chlorodimethylvinylsilane, this typically involves the

reaction of dimethylchlorosilane with acetylene in the presence of a platinum-based catalyst.

Reaction Scheme:

(CH₃)₂SiHCl + HC≡CH --(Pt catalyst)--> (CH₃)₂Si(CH=CH₂)Cl
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This method can offer high atom economy and selectivity. However, it often requires elevated

pressures and specialized equipment to handle gaseous acetylene safely.

Experimental Protocol: Hydrosilylation Synthesis

Materials:

Dimethylchlorosilane ((CH₃)₂SiHCl)

Acetylene (gas)

Platinum catalyst (e.g., chloroplatinic acid, Karstedt's catalyst)

Anhydrous toluene or other suitable solvent

Apparatus:

A high-pressure autoclave equipped with a gas inlet, pressure gauge, thermocouple, and

stirring mechanism.

Procedure:

Catalyst Preparation and Reactor Charging:

Charge the autoclave with the chosen platinum catalyst and anhydrous solvent under an

inert atmosphere.

Add dimethylchlorosilane to the autoclave.

Reaction:

Seal the autoclave and purge with nitrogen, followed by acetylene.

Pressurize the reactor with acetylene to the desired pressure.

Heat the mixture to the reaction temperature while stirring vigorously.

Monitor the reaction progress by observing the pressure drop as acetylene is consumed.

Maintain the pressure by feeding more acetylene as needed.
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Work-up and Purification:

After the reaction is complete, cool the autoclave to room temperature and carefully vent

the excess acetylene.

Purge the reactor with nitrogen.

The reaction mixture is then subjected to fractional distillation to isolate the

chlorodimethylvinylsilane.

Quantitative Data for Hydrosilylation Synthesis

Parameter Value Reference

Reactants

Dimethylchlorosilane 1.0 molar equivalent [2]

Acetylene Excess (pressurized) [2]

Catalyst

Platinum-based catalyst Catalytic amount [3]

Solvent Toluene [2]

Reaction Temperature 50-150 °C [2]

Reaction Pressure 5-20 atm [2]

Yield
High (specific yields vary with

catalyst and conditions)
[4]

Purification of Chlorodimethylvinylsilane
Fractional distillation is the primary method for purifying chlorodimethylvinylsilane from

unreacted starting materials, by-products, and solvent.[2] Given its boiling point of 82-83 °C at

atmospheric pressure, the distillation can be performed under ambient or slightly reduced

pressure.[5][6]

Experimental Protocol: Fractional Distillation
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Apparatus:

A distillation flask

A fractionating column (e.g., Vigreux or packed column)

A condenser

A collection flask

A heating mantle with a stirrer

A thermometer

Procedure:

Apparatus Setup:

Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

Place the crude chlorodimethylvinylsilane in the distillation flask along with boiling chips

or a magnetic stir bar.

Distillation:

Begin heating the distillation flask gently.

Observe the temperature at the head of the fractionating column.

Discard the initial fraction, which will likely contain lower-boiling impurities and residual

solvent.

Collect the fraction that distills at a constant temperature corresponding to the boiling point

of chlorodimethylvinylsilane (82-83 °C at 760 mmHg).

Stop the distillation before the flask runs dry to prevent the concentration of potentially

unstable residues.

Purity Analysis
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The purity of the synthesized chlorodimethylvinylsilane should be assessed using Gas

Chromatography-Mass Spectrometry (GC-MS). This technique can separate the desired

product from impurities and provide structural information for their identification.

Potential Impurities:

From Grignard Synthesis: Unreacted dimethyldichlorosilane, dimethyldivinylsilane (by-

product), and residual THF.

From Hydrosilylation Synthesis: Unreacted dimethylchlorosilane, bis(dimethylsilyl)ethane

(by-product), and residual solvent.

GC-MS Protocol (General):

Column: A non-polar capillary column (e.g., DB-1 or equivalent).

Carrier Gas: Helium or hydrogen.

Injection: Split injection of a dilute solution of the sample in an appropriate solvent (e.g.,

hexane or dichloromethane).

Oven Program: A temperature program starting from a low temperature (e.g., 40 °C) and

ramping up to a higher temperature (e.g., 250 °C) to ensure the elution of all components.

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of

m/z 30-300.

The identity of chlorodimethylvinylsilane can be confirmed by its characteristic mass

spectrum, which will show fragments corresponding to the loss of methyl and vinyl groups.

Purity is determined by the relative peak area of the product compared to any impurities.

Visualizations
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Caption: Grignard synthesis of chlorodimethylvinylsilane.
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Caption: Hydrosilylation synthesis of chlorodimethylvinylsilane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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